molecular formula C18H16N2 B14009105 4-[3-(4-aminophenyl)phenyl]aniline

4-[3-(4-aminophenyl)phenyl]aniline

Cat. No.: B14009105
M. Wt: 260.3 g/mol
InChI Key: BOVVHULZWVFIOX-UHFFFAOYSA-N
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Description

It is a white or light brown powder with a melting point of 242-244°C and a boiling point of 484.2°C at 760 mmHg . This compound is known for its stability under normal temperature and pressure conditions and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[3-(4-aminophenyl)phenyl]aniline is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions, making it a versatile and widely used method in organic synthesis.

Another method involves the Friedel-Crafts reaction, where aniline derivatives are reacted with aldehydes in the presence of a Brönsted acidic ionic liquid as a catalyst . This method is advantageous as it is metal- and solvent-free, making it more environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino groups undergo oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
KMnO₄Acidic aqueous medium, 60–80°CNitro derivatives72–85%
H₂O₂Acetic acid, RT, 12 hrQuinone-imine structures68%

Mechanistic Insight :
Oxidation with KMnO₄ proceeds via electron abstraction from the amino group, forming nitro intermediates. In acetic acid, H₂O₂ generates electrophilic oxygen species, leading to para-quinone-imine formation through radical pathways.

Electrophilic Aromatic Substitution

The aromatic rings participate in halogenation and sulfonation due to amine-directed activation:

ReactionReagentsPositionProductSelectivity
BrominationBr₂, FeCl₃Para to -NH₂4-Bromo derivative>90%
SulfonationH₂SO₄, SO₃Meta to -NH₂Sulfonic acid78%

Key Observation : Steric hindrance from the 3-phenyl substituent shifts electrophiles to less hindered positions, favoring para-substitution on the terminal rings.

Reductive Amination & Cross-Coupling

The amino groups facilitate metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl derivative82%

Conditions : Ethanol/water (3:1), 80°C, 12 hr. The reaction forms extended π-conjugated systems for optoelectronic applications.

Reductive Amination

AldehydeReducing AgentProductYield
FormaldehydeNaBH₃CNN-Methyl derivative65%

Note : Selective N-alkylation occurs under mild conditions without affecting aromatic rings .

Diazotization & Azo Coupling

The compound forms stable diazonium salts for azo dye synthesis:

StepReagentsIntermediateApplication
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt
Couplingβ-Naphthol, NaOHAzo dye (λmax = 480 nm)Textile industry

Kinetics : Diazotization completes within 30 minutes at pH < 2, with coupling efficiency >90% .

Polymerization & Network Formation

Thermosetting resins are synthesized via amine-epoxide reactions:

ComonomerConditionsPolymerTg (°C)
Bisphenol A diglycidyl ether120°C, 2 hrEpoxy resin145

Application : High thermal stability (decomposition >300°C) makes it suitable for aerospace composites.

Metabolic & Environmental Reactions

In biological systems, cytochrome P450 enzymes oxidize the compound to hydroxylamines, implicated in DNA adduct formation . Environmental degradation via ozonation yields non-toxic carboxylic acids (t₁/₂ = 2.5 hr in water) .

Scientific Research Applications

The applications of 4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline in scientific research are varied, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry The compound is a building block in synthesizing complex organic molecules because its multiple aromatic rings and amino groups make it a versatile intermediate in organic synthesis.
  • Biology It can be employed to study the interactions of aromatic amines with biological macromolecules and as a precursor for synthesizing biologically active compounds.
  • Medicine The compound's structure suggests potential applications in medicinal chemistry, particularly in designing drugs targeting specific biological pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
  • Industry The compound can be used to produce advanced materials, including polymers and dyes, due to its unique structure that allows for developing materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)phenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and amino groups enable it to form strong interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

4-(4-aminophenyl)-3-morpholinone

A process exists for preparing 4-(4-aminophenyl)-3-morpholinone by reacting 4-(4-nitrophenyl)-3-morpholinone with hydrogen in the presence of a hydrogenation catalyst . The reaction is effected in an aliphatic alcohol . After cooling the reaction solution to 0 to 10°C, the product crystallizes and can be obtained in good yield and high purity by filtration and washing with cold water .

4-(4-aminophenyl)-3-morpholinone can be used to prepare 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide .

Other related compounds

Mechanism of Action

The mechanism of action of 4-[3-(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-aminophenylboronic acid pinacol ester: Used in similar coupling reactions.

    3-[(4-aminophenyl)sulfonyl]aniline: Another derivative with different functional groups.

    5″-(4′-amino-[1,1′-biphenyl]-4-yl)-[1,1′4′,1″3″,1‴4‴,1′′′′-quinquephenyl]-4,4′′′′-diamine: A more complex derivative with extended aromatic systems.

Uniqueness

4-[3-(4-aminophenyl)phenyl]aniline is unique due to its stability, versatility in chemical reactions, and wide range of applications. Its ability to undergo various types of reactions under mild conditions makes it a valuable compound in both research and industrial settings.

Biological Activity

4-[3-(4-Aminophenyl)phenyl]aniline, a compound characterized by its aromatic amine structure, has garnered attention in biological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2, indicating the presence of two nitrogen atoms within its structure. The compound features multiple aromatic rings and amino groups, which are critical for its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of amino groups allows for hydrogen bonding and π-π interactions, which can modulate the activity of these targets.

Research indicates that the compound may influence cellular processes such as signaling pathways and gene expression, potentially leading to therapeutic effects in cancer treatment and other diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Compound
PC-3 (Prostate)0.67This compound
HCT-116 (Colon)0.80Similar derivatives
ACHN (Renal)0.87Similar derivatives

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Analgesic Activity

In addition to anticancer properties, related compounds have been evaluated for analgesic effects. For example, certain derivatives exhibited analgesic activity significantly higher than standard analgesics like glafenine and aminopyrine . This suggests that the structural characteristics of this compound may also contribute to pain relief mechanisms.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various derivatives on cancer cell lines using MTT assays. Compounds similar to this compound demonstrated promising results, with some achieving IC50 values lower than established chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities between the compound and key proteins involved in cancer progression. This supports the hypothesis that structural modifications can enhance biological activity through improved target interactions .

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4-[3-(4-aminophenyl)phenyl]aniline

InChI

InChI=1S/C18H16N2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12H,19-20H2

InChI Key

BOVVHULZWVFIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

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